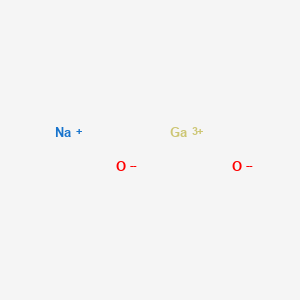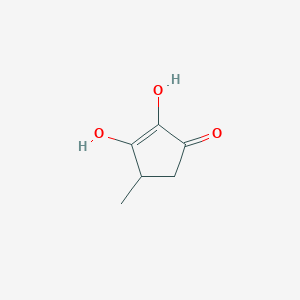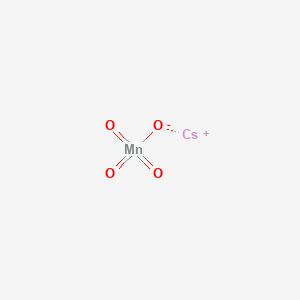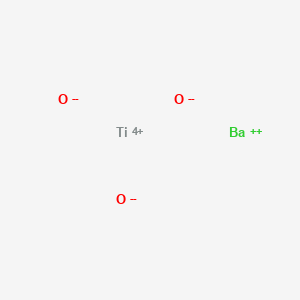
Cadmium-111
Descripción general
Descripción
Cadmium-111 is a stable isotope of cadmium, a soft, malleable, bluish-white metal . It has a mass number of 111, atomic number of 48, and contains 63 neutrons . The isotopic mass of Cadmium-111 is 110.904183 . It is used in the manufacturing of some batteries and solar cells .
Synthesis Analysis
Cadmium-111 can be obtained from natural cadmium targets irradiated with protons . Cadmium-111 can also be produced as a byproduct in the refining of zinc or lead .
Molecular Structure Analysis
Cadmium-111 has a nuclear spin of 1/2+ . It is a part of the “zinc group” of the periodic table and exhibits the common +2 oxidation state of this group .
Physical And Chemical Properties Analysis
Cadmium-111 has a nuclear magnetic moment of -0.5940 . It prefers a four-coordinate, tetrahedral environment . The hydrolysis of Cadmium-111 is comparable to other transition metal ions .
Aplicaciones Científicas De Investigación
Environmental Analysis : Cadmium-111m, a form of Cadmium-111, is used in activation analysis for determining cadmium in environmental materials. This method involves fast neutron activation analysis and has been applied to analyze sewage sludge and other materials (Esprit, Vandecasteele, & Hoste, 1986).
Soil Science : In soil science, Cadmium-111 is used to compare with radioactive isotopes like 109Cd for assessing the isotopically exchangeable pool of cadmium in soils. This is important for understanding soil contamination and cadmium availability in different soil types (Sterckeman et al., 2009).
Nuclear Magnetic Resonance (NMR) in Metalloproteins : Cadmium-111, along with Cadmium-113, is used as an NMR probe for studying cadmium-containing molecules, particularly in metalloproteins. This application is crucial for understanding the structure and function of metalloproteins that contain Zn2+ or Cd2+ ions (Coleman Je, 1993).
Medical Applications : Cadmium-111 is involved in the preparation of high-purity In-111 solutions for nuclear medicine. In-111 is produced from cadmium targets, and its high radiochemical and chemical purity is vital for diagnostic and therapeutic applications in medicine (Ebrahimi et al., 2010).
Biological Research : In biological research, enriched Cadmium-111 is used to study cadmium accumulation and speciation in tissues of organisms, such as the European eel. This approach helps in understanding the bioaccumulation and redistribution of cadmium in the environment (Rodríguez-Cea et al., 2006).
Material Science : Cadmium-111 is used in the study of adsorption and nucleation on single crystals, such as germanium, which is relevant in material science and surface chemistry (Voorhoeve, Wagner, & Carides, 1972).
Isotope Fractionation Studies : Studies on isotope fractionation of cadmium, including Cadmium-111, provide insights into nuclear field shift effects. This research is significant in the fields of geochemistry and nuclear physics (Fujii et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
cadmium-111 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOSMKKIYDKNTQ-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[111Cd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931838 | |
| Record name | (~111~Cd)Cadmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.904184 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadmium-111 | |
CAS RN |
14336-64-2 | |
| Record name | Cadmium, isotope of mass 111 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014336642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~111~Cd)Cadmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




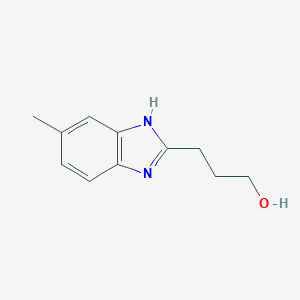

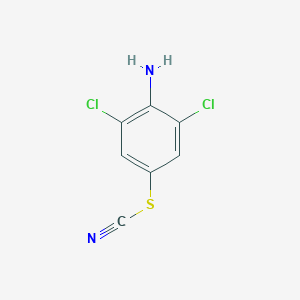


![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)
